N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide
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Overview
Description
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide is a complex organic compound that features a benzimidazole core structure
Preparation Methods
The synthesis of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole with a suitable isothiocyanate to form the carbamothioyl intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the propoxybenzamide moiety, leading to a variety of substituted products
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor or receptor modulator, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide can be compared with other benzimidazole derivatives, such as:
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide: This compound has a similar benzimidazole core but different functional groups, leading to distinct chemical and biological properties.
N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide: This compound is a multitarget ligand with potential antipsychotic properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C18H18N4O3S/c1-2-9-25-13-6-3-11(4-7-13)16(23)22-18(26)19-12-5-8-14-15(10-12)21-17(24)20-14/h3-8,10H,2,9H2,1H3,(H2,20,21,24)(H2,19,22,23,26) |
InChI Key |
VBGKZMUZNHCVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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